molecular formula C18H14N4O3 B610409 Radequinil CAS No. 219846-31-8

Radequinil

Cat. No.: B610409
CAS No.: 219846-31-8
M. Wt: 334.3 g/mol
InChI Key: JQOFKKWHXGQABB-UHFFFAOYSA-N
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Description

RESEQUINIL is a synthetic compound that has garnered significant attention in the fields of chemistry, biology, and medicine It is known for its unique chemical structure and diverse range of applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RESEQUINIL involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route involves the condensation of o-phenylenediamine with dicarbonyl compounds under specific conditions such as the presence of organic solvents, high temperatures, and strong catalysts . Alternative green chemistry methods have also been explored, including microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .

Industrial Production Methods

Industrial production of RESEQUINIL often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors has also been investigated to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

RESEQUINIL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinoxaline derivatives, while reduction reactions can produce amine-functionalized compounds.

Scientific Research Applications

RESEQUINIL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and as a catalyst in various chemical reactions.

    Biology: RESEQUINIL is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has shown potential in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: RESEQUINIL is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of RESEQUINIL involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

RESEQUINIL is often compared with other quinoxaline derivatives due to its similar chemical structure. it stands out due to its unique reactivity and broader range of applications. Similar compounds include:

  • Quinoxaline
  • Benzimidazole
  • Pyrroloquinoxaline

Each of these compounds has its own set of properties and applications, but RESEQUINIL’s versatility and effectiveness in various fields make it particularly noteworthy .

If you have any specific questions or need further details, feel free to ask!

Properties

IUPAC Name

5-(3-methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-10-20-17(22-25-10)14-9-13-15(21-18(14)23)6-7-19-16(13)11-4-3-5-12(8-11)24-2/h3-9H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOFKKWHXGQABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC3=C(C=CN=C3C4=CC(=CC=C4)OC)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944577
Record name 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-1,6-naphthyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219846-31-8
Record name 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219846-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Radequinil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219846318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-1,6-naphthyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADEQUINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G222T03EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of acetic acid (0.90 g) in DMF (100 ml) was added N,N′-carbonyldiimidazole (2.43 g) and the mixture was stirred at 70° C. for 3 hours. To the solution was added 1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-1,6-naphthyridin-3-amidoxime (3.10 g) prepared in the same manner as described in Example 1(1), and the mixture was stirred at 70° C. for 2 hours and further at 130° C. for 1 hour. The reaction mixture was concentrated to dryness under reduced pressure, and water was added to the residue, and the precipitated crystals were separated by filtration and washed with water, isopropanol and diisopropyl ether in this order and then dried. The resulting crystals were subjected to silica gel column chromatography and eluted with chloroform-methanol (50:1). The resulting crystals were recrystallized from chloroform-ethanol to give the title compound (2.22 g) as colorless crystals. M.p. 286-288° C. Hydrochloride of the title compound, M.p. 281-282° C. (recrystallized from ethanol).
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-1,6-naphthyridin-3-amidoxime
Quantity
3.1 g
Type
reactant
Reaction Step Two

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